9-(Anthracen-9-yl)-9H-fluoren-9-ol
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Overview
Description
9-(Anthracen-9-yl)-9H-fluoren-9-ol: is an organic compound that features a unique structure combining anthracene and fluorene moieties. This compound is of significant interest due to its photophysical properties, making it a valuable candidate for various applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Anthracen-9-yl)-9H-fluoren-9-ol typically involves the following steps:
Formation of the Anthracene Derivative: The anthracene moiety can be synthesized through various methods, including the Diels-Alder reaction or Friedel-Crafts acylation.
Coupling with Fluorene: The anthracene derivative is then coupled with fluorene using Suzuki or Sonogashira cross-coupling reactions.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-(Anthracen-9-yl)-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene or fluorene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene or fluorene compounds .
Scientific Research Applications
9-(Anthracen-9-yl)-9H-fluoren-9-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(Anthracen-9-yl)-9H-fluoren-9-ol primarily involves its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with light and subsequent energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Utilized in triplet-triplet annihilation upconversion systems.
4-(10-Phenylanthracene-9-yl)pyridine: Another derivative with strong fluorescence properties.
Uniqueness
9-(Anthracen-9-yl)-9H-fluoren-9-ol is unique due to its combined anthracene and fluorene structure, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence and stability .
Properties
Molecular Formula |
C27H18O |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9-anthracen-9-ylfluoren-9-ol |
InChI |
InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-17,28H |
InChI Key |
TXISIEUUYIYSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4(C5=CC=CC=C5C6=CC=CC=C64)O |
Origin of Product |
United States |
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